molecular formula C6H5N3O B1489704 1h-Pyrazolo[4,3-c]pyridin-4-ol CAS No. 41373-13-1

1h-Pyrazolo[4,3-c]pyridin-4-ol

Cat. No.: B1489704
CAS No.: 41373-13-1
M. Wt: 135.12 g/mol
InChI Key: SWENTSLBISOJDB-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridin-4-ol (CAS 41373-13-1) is a heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This fused bicyclic structure is of significant research interest due to its similarity to purine bases, making it a key intermediate in the synthesis of various biologically active molecules . Researchers utilize this core structure to develop novel compounds for probing biological pathways. The pyrazolopyridine core is recognized for its presence in compounds studied for antiproliferative activity. Related analogues, specifically 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, have been synthesized and evaluated against several cancer cell lines, such as K562, MV4-11, and MCF-7, with some derivatives demonstrating potent activity and the ability to induce cell death . Furthermore, some substituted pyrazolo[4,3-c]pyridines have been identified to exhibit fluorescence properties, enabling applications as pH-sensitive probes for biomedical sensing and imaging . The compound has a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol . It is recommended to be stored sealed in a dry environment at room temperature . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should refer to the available safety data for proper handling, as it may cause skin, eye, and respiratory irritation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dihydropyrazolo[4,3-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWENTSLBISOJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Pyrazolo 4,3 C Pyridin 4 Ol and Its Structural Analogues

Strategies for Construction of the Fused Pyrazolo[4,3-c]pyridine Ring System

The construction of the fused pyrazolo[4,3-c]pyridine core is principally achieved through two distinct retrosynthetic strategies. The first involves the annelation of a pyridine (B92270) ring onto a pre-functionalized pyrazole (B372694) core. nih.gov The second, alternative approach involves constructing the pyrazole moiety onto a suitably substituted pyridine precursor. nih.govbeilstein-journals.org Both pathways offer flexibility and access to a diverse range of derivatives, with advancements in synthetic chemistry continually refining these methods for improved efficiency and selectivity.

Building the pyridine ring onto a pyrazole starting material is a common and versatile approach. This strategy leverages the well-established chemistry of pyrazoles, which can be readily synthesized and functionalized. The key step involves the cyclization of a pyrazole derivative bearing appropriate side chains that can form the pyridine ring. These transformations can be accomplished through either multi-component reactions or sequential, step-wise pathways.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is valued for its synthetic efficiency, atom economy, and the ability to rapidly generate molecular complexity. beilstein-journals.org

Another example involves a silver triflate-catalyzed MCR for synthesizing the tricyclic dipyrazolo[1,5-a:4',3'-c]pyridine system. nih.gov This reaction combines 5-alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and an aldehyde or ketone, demonstrating the power of MCRs in constructing complex fused heterocyclic systems from simple precursors. nih.gov Similarly, novel dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-diones have been synthesized through a three-component reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester. nih.gov

The following table summarizes representative multi-component reactions for the synthesis of pyrazolopyridine systems.

Starting MaterialsCatalyst/ConditionsProduct TypeReference
5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, terminal alkyne, tert-butylaminePd(PPh₃)₂Cl₂, CuI, Et₃N, Microwave6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines nih.govbeilstein-journals.org
5-Alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, aldehyde/ketoneSilver triflateDipyrazolo[1,5-a:4',3'-c]pyridines nih.gov
3-Aminopyrazol-5-ones, substituted salicylic aldehydes, acetylacetic esterPiperidine, Acetic acid, refluxDihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones nih.gov
5-Aminopyrazoles, cyclic ketones, electron-rich olefinsIodine, Microwave, Perfluorinated solventCycloalkane-fused pyrazolo[4,3-e]pyridines nih.gov

Sequential or step-wise syntheses provide a more controlled, albeit often more laborious, route to the pyrazolo[4,3-c]pyridine core. This approach allows for the isolation and purification of intermediates, which can be advantageous for characterization and for optimizing individual reaction steps.

Another sequential strategy has been developed for the synthesis of pyrazolo[4,3-c]pyridine 5-oxides. In this method, the intermediate 5-alkynylpyrazole-4-carbaldehydes are first converted to their corresponding oximes by reaction with hydroxylamine (B1172632) hydrochloride. nih.gov Subsequent treatment of these oximes with a catalyst like silver triflate (AgOTf) induces a regioselective 6-endo-dig cyclization to afford the target N-oxides in high yields. nih.govbeilstein-journals.org This pathway highlights how sequential reactions can provide access to specific functionalized analogues that may be difficult to obtain via MCRs. researchgate.net

An alternative strategy for constructing the pyrazolo[4,3-c]pyridine system is the annelation of a pyrazole ring onto a pre-existing, functionalized pyridine derivative. nih.govbeilstein-journals.org This approach is particularly useful when the desired substitution pattern on the pyridine ring is more easily accessible from pyridine starting materials.

One such synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines begins with substituted 3-amino-2-halopyridines. rsc.org The synthesis involves a diazotization of the amino group followed by an intramolecular cyclization, adapting the classical Huisgen indazole synthesis. rsc.org Specifically, treatment of the aminopyridine with sodium nitrite (B80452) and acetic anhydride (B1165640) leads to an N-acetyl triazene (B1217601) intermediate, which upon heating, cyclizes to form an N-acetylated pyrazolopyridine. Subsequent deacetylation with sodium methoxide (B1231860) in methanol (B129727) yields the final 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds. rsc.org

For the related pyrazolo[4,3-b]pyridine isomer, an efficient method has been developed starting from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net The synthesis proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. The process involves first reacting the 2-chloro-3-nitropyridine (B167233) with a β-ketoester like ethyl acetoacetate (B1235776) to form a pyridinyl keto ester. nih.gov This intermediate then undergoes an azo-coupling with an arenediazonium salt, followed by a base-induced cyclization and deacylation in a one-pot manner to yield the final pyrazolo[4,3-b]pyridine product. nih.govresearchgate.net

Formation of the Pyridine Moiety onto a Pre-existing Pyrazole Core

Regioselective Synthesis and Isomeric Control in 1H-Pyrazolo[4,3-c]pyridine Chemistry

Achieving regioselectivity is a critical challenge in the synthesis of fused heterocyclic systems like pyrazolopyridines, as multiple isomers can often be formed. Isomeric control is crucial as the biological activity of these compounds is highly dependent on their specific structure.

In the synthesis of pyrazolo[4,3-c]pyridine 5-oxides via the cyclization of pyrazole-4-carbaldehyde oximes, the reaction proceeds through a highly regioselective 6-endo-dig cyclization. nih.govbeilstein-journals.org This selectivity ensures the formation of the desired N-oxide isomer exclusively.

Control over N-alkylation or N-protection is another important aspect of isomeric control. For 5-halo-1H-pyrazolo[3,4-c]pyridines, selective functionalization of either the N-1 or N-2 position of the pyrazole ring has been achieved by carefully choosing the reaction conditions and protecting groups. rsc.org For example, mesylation selectively affords the N-1 protected product, while reactions with SEM chloride or THP protection can be directed to yield either the N-1 or N-2 isomer depending on the base and solvent system used. rsc.org

A microwave-induced three-component synthesis of cycloalkane-fused pyrazolo[4,3-e]pyridines from 5-aminopyrazoles, cyclic ketones, and electron-rich olefins demonstrated excellent control of regioselectivity, favoring the formation of the linear product in good yields. nih.gov This highlights the utility of advanced techniques in directing reaction outcomes.

Advanced Synthetic Techniques and Catalytic Strategies

Modern synthetic organic chemistry employs a range of advanced techniques and catalytic systems to enhance the efficiency, selectivity, and sustainability of synthetic routes. Microwave-assisted synthesis has become a powerful tool, often accelerating reaction rates and improving yields. beilstein-journals.orgnih.gov As seen in the MCR and sequential synthesis of pyrazolo[4,3-c]pyridines, microwave irradiation significantly reduces reaction times for both the Sonogashira coupling and the final cyclization step. nih.govbeilstein-journals.org

Palladium-catalyzed cross-coupling reactions are central to many synthetic strategies. The Sonogashira coupling is a key step in building the pyridine ring from a pyrazole precursor. nih.govbeilstein-journals.org Furthermore, once the pyrazolo[3,4-c]pyridine scaffold is formed, palladium catalysis can be used for its further elaboration. Buchwald-Hartwig amination of 5-halo-pyrazolo[3,4-c]pyridines allows for the introduction of various amine functionalities at the C-5 position. rsc.orgresearchgate.net

Iridium-catalyzed C-H borylation represents another advanced strategy for functionalizing the pyrazolo[3,4-c]pyridine core. This reaction allows for the regioselective introduction of a boryl group at the C-3 position, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions to install a wide range of aryl or heteroaryl substituents. rsc.orgresearchgate.net

Microwave-Assisted Organic Synthesis of Pyrazolo[4,3-c]pyridines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazolopyridine derivatives. mdpi.comnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. dergipark.org.tr For instance, the synthesis of related pyrazolone (B3327878) derivatives has been successfully achieved in a one-pot, three-component reaction under microwave irradiation, with good to excellent yields (51–98%) obtained in just 10 minutes. mdpi.com

In the context of pyrazolopyridines, microwave-assisted protocols have been developed for various isomers. Catalyst-free, one-pot three-component reactions under microwave irradiation have been employed to synthesize dihydro-1H-pyrazolo[3,4-b]pyridines, affording good isolated yields of 68–82% in as little as 8 minutes. nih.gov Similarly, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which share a fused heterocyclic structure, has been accomplished through a microwave-assisted three-component reaction at 160 °C. nih.gov These examples demonstrate the potential of microwave technology to facilitate the efficient construction of the pyrazolo[4,3-c]pyridine scaffold, offering advantages in terms of speed and energy savings. mdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocycles

Product Reactants Conditions Time Yield
4-Arylidenepyrazolone derivatives Ethyl acetoacetate, Hydrazine hydrate, Aromatic aldehydes Microwave (420 W), Solvent-free 10 min 51-98%
Dihydro-1H-pyrazolo[3,4-b]pyridines Formyl-quinoline derivatives, Primary heterocyclic amine, Cyclic 1,3-diketone Microwave, DMF, 150 °C 8 min 68-82%

Green Chemistry Principles in Pyrazolo[4,3-c]pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolopyridine derivatives to minimize environmental impact. cu.edu.eg This approach focuses on the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, solvent-free conditions have been successfully applied in the synthesis of pyrazolo[3,4-b]pyridines using a nano-magnetic catalyst, which also allows for easy separation and reuse. nih.gov

The use of greener solvents is another key aspect. Polyethylene glycol (PEG-400) and glycerol (B35011) have been utilized as effective and environmentally friendly solvents in the synthesis of related pyrazolo[3,4-d]pyrimidines, resulting in clean reactions with excellent yields and shorter reaction times. cu.edu.eg Furthermore, catalysts with low toxicity and high stability, such as the Lewis acid zirconium tetrachloride (ZrCl4), are employed to promote cyclization reactions in a more sustainable manner. mdpi.com Grinding techniques, another green chemistry method, have been used alongside microwave assistance to synthesize various heterocyclic compounds bearing a pyrazole moiety, achieving high yields (93-97%). nih.gov

Application of Specific Catalytic Systems (e.g., Sonogashira-type, Acid Catalysis, Metal Catalysis)

A variety of catalytic systems are instrumental in the synthesis of the pyrazolo[4,3-c]pyridine core and its analogues. Metal-catalyzed cross-coupling reactions are particularly significant for building molecular complexity.

Sonogashira-type Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It has been effectively employed in the synthesis of analogues of related pyrazolo-triazinones, where SEM-protected substrates were reacted to produce the desired products in moderate to good yields. semanticscholar.org This methodology tolerates various functional groups, making it a versatile tool for derivatization. semanticscholar.org

Acid Catalysis: Lewis acids like zirconium tetrachloride (ZrCl4) have been shown to effectively catalyze the condensation reaction that establishes the pyrazolo[3,4-b]pyridine core. mdpi.com This type of catalysis is valued for its low toxicity, high availability, and stability in air and water. mdpi.com

Metal Catalysis: A broad range of metal catalysts are used. A novel nano-magnetic metal-organic framework (Fe3O4@MIL-101(Cr)-N(CH2PO3)2) has been used as a heterogeneous catalyst for the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions, resulting in high yields. nih.gov Additionally, copper-catalyzed cyclization is a key step in forming 3-amino-1H-pyrazolo[3,4-b]pyridines, which can then be converted to 3-iodo derivatives. These iodo-substituted scaffolds serve as versatile intermediates for further functionalization via palladium-promoted coupling reactions like Suzuki, Heck, and Stille reactions. researchgate.net

Derivatization and Functionalization of the 1H-Pyrazolo[4,3-c]pyridin-4-ol Scaffold

The functionalization of the pyrazolo[4,3-c]pyridine scaffold is crucial for exploring its chemical space and developing analogues with specific properties. Strategies are focused on both creating diverse libraries of compounds and introducing substituents at specific positions.

Strategies for Diversity-Oriented Synthesis of Analogues

Diversity-oriented synthesis (DOS) aims to rapidly generate a library of structurally diverse molecules from a common scaffold. For pyrazolopyridine analogues, this is often achieved through multi-component reactions or by employing versatile intermediates in various coupling reactions.

A key strategy involves a two-step procedure starting from readily available materials. mdpi.com For example, the synthesis of pyrazolo[3,4-b]pyridines has been achieved via the cyclization of 5-amino-1-phenylpyrazole (B52862) with various unsaturated ketones. mdpi.com A similar approach can be envisioned for the [4,3-c] isomer. Furthermore, creating a halogenated intermediate, such as a 5-halo-1H-pyrazolo[3,4-c]pyridine, allows for subsequent elaboration using a suite of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents and build a diverse library of analogues. semanticscholar.orgrsc.org

Table 2: Diversity-Oriented Synthesis via Cross-Coupling of Halogenated Intermediates

Reaction Type Reactants Catalyst/Conditions Outcome
Suzuki Coupling Pyrazolotriazinone-7-bromides, Boronic acids Palladium catalyst Introduction of various aryl/heteroaryl groups
Sonogashira Coupling SEM-protected pyrazolotriazinone-7-bromides, Terminal alkynes Palladium/Copper catalyst Introduction of alkynyl groups

Site-Specific Substituent Introduction and Modification

Achieving site-specific functionalization is essential for fine-tuning the properties of the pyrazolo[4,3-c]pyridine core. Research has demonstrated that different positions on the scaffold (N-1, C-3, C-5, C-7) can be selectively elaborated. rsc.org

For the related 1H-pyrazolo[3,4-c]pyridine scaffold, a "vectorial functionalisation" approach has been described: rsc.org

N-1 Position: This site can be accessed through protection-group chemistry or N-alkylation reactions.

C-3 Position: Functionalization is achieved through a tandem borylation and subsequent Suzuki-Miyaura cross-coupling reaction.

C-5 Position: Starting with a 5-halo derivative, this position can be elaborated via palladium-catalyzed Buchwald-Hartwig amination to introduce various amine-containing groups.

C-7 Position: This site can be selectively metalated using TMPMgCl·LiCl, followed by reaction with an electrophile or transmetalation to a zinc species for Negishi cross-coupling.

This strategic, position-selective approach allows for the systematic and controlled modification of the scaffold, enabling the synthesis of precisely designed molecules. rsc.org Similarly, for the [3,4-b] isomer, 3-iodo derivatives serve as key intermediates for site-specific modifications at the C-3 position using Suzuki, Heck, Stille, and Sonogashira conditions. researchgate.net

Biological and Pharmacological Investigations of 1h Pyrazolo 4,3 C Pyridin 4 Ol Derivatives

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Identification of Key Structural Determinants for Biological Activity

Structure-activity relationship (SAR) studies are crucial for identifying the specific molecular features of 1H-pyrazolo[4,3-c]pyridine derivatives that govern their biological activity. Research has shown that the central pyrazolo[4,3-c]pyridine core is a key determinant for activity, often engaging in critical interactions within the target's binding site. For instance, in studies of these compounds as inhibitors of the PEX14–PEX5 protein–protein interaction, the pyrazolo[4,3-c]pyridine scaffold was found to lay over key phenylalanine residues (Phe17 and Phe34), forming favorable π–π stacking interactions. acs.org

The nature and position of substituents on this core scaffold significantly modulate potency and selectivity. SAR studies on pyrazolo[4,3-c]pyridine derivatives targeting the PEX14-PEX5 interaction revealed that modifications at specific positions could drastically alter inhibitory activity. For example, substituting a methoxy (B1213986) group with a larger methylthiol group at the C-4 position of a naphthalene (B1677914) moiety attached to the core resulted in a threefold increase in inhibition. acs.org Conversely, its corresponding sulfoxide (B87167) metabolite was significantly less potent. acs.org This highlights the sensitivity of the binding pocket to the steric and electronic properties of the substituents.

Furthermore, the orientation of different parts of the molecule is critical. Docking studies have indicated that for certain targets, different aromatic residues attached to the scaffold can occupy distinct hydrophobic pockets, and the central pyrazolo[4,3-c]pyridine core serves as the crucial anchor for these interactions. acs.org

Table 1: SAR of Naphthalene-Substituted Pyrazolo[4,3-c]pyridine Derivatives as PEX14-PEX5 PPI Inhibitors. acs.org
CompoundSubstituent at C-4 of NaphthaleneRelative Inhibitory Potency
Parent Compound-OCH3 (Methoxy)Baseline
Analogue 1-SCH3 (Methylthiol)3x more potent than parent
Analogue 2-S(O)CH3 (Sulfoxide)Significantly less potent than parent
Analogue 3-N(CH3)2 (Dimethylamino)As active as parent

Rational Design and Optimization of 1H-Pyrazolo[4,3-c]pyridin-4-ol Analogues

Rational design strategies, often aided by computational modeling, have been instrumental in the optimization of pyrazolopyridine derivatives. A prominent approach is structure-based drug design (SBDD), where the three-dimensional structure of the target protein is used to guide the design of more potent and selective inhibitors. acs.org

For example, a de novo design effort to develop inhibitors for the ERK/MAPK pathway identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas as a promising series. nih.govnih.gov This design was guided by employing specific hydrogen bond interactions within the ERK binding pocket. nih.gov Subsequent optimization through sequential SAR studies led to compounds with high potency and selectivity. nih.gov

Another powerful strategy is scaffold hopping, where the core structure of a known inhibitor is replaced with a bioisosteric equivalent to improve properties like potency, selectivity, or metabolic stability. nih.govnih.gov In the development of c-Met inhibitors, a pyrrolo[3,2-b]pyridine ring, which was susceptible to metabolic hydroxylation, was replaced with a more stable pyrazolo[4,3-b]pyridine ring. nih.gov This bioisosteric replacement successfully improved the metabolic profile of the scaffold. nih.gov Similarly, in the design of inhibitors for Tropomyosin receptor kinases (TRKs), a pyrazolo[3,4-b]pyridine core was introduced via a scaffold hopping strategy, utilizing the pyrazole (B372694) portion as a hydrogen bond center and the pyridine (B92270) ring for π–π stacking interactions with a key phenylalanine residue. nih.gov

Merging structural features from two different ligands that bind to the same target can also lead to hybrid molecules with superior activity. This was demonstrated in the optimization of PEX14–PEX5 PPI inhibitors, where the identical orientation of the pyrazolo[4,3-c]pyridine scaffold in two different parent compounds inspired the creation of a merged hybrid molecule with significantly enhanced potency. acs.org

Mechanistic Elucidation of Pharmacological Action

Kinase Enzyme Inhibition by Pyrazolo[4,3-c]pyridine Derivatives

The primary mechanism by which pyrazolopyridine derivatives exert their pharmacological effects is through the inhibition of protein kinases. These enzymes play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrate proteins. The pyrazolopyridine scaffold is a bioisostere of the adenine (B156593) ring of ATP, allowing molecules containing this core to act as competitive inhibitors at the ATP-binding site of kinases. nih.gov By occupying this site, they prevent the binding of ATP and subsequent phosphorylation of target substrates, thereby disrupting the signaling cascades that are often dysregulated in diseases like cancer.

Crystal structures of related pyrazolopyridine isomers bound to kinases have confirmed this binding mode. For instance, the N1 atom of a pyrazolo[1,5-a]pyridine (B1195680) core was shown to form a strong hydrogen bond with the backbone NH of a methionine residue in the hinge region of C-terminal Src Kinase (CSK), a key interaction for potent inhibition. nih.gov

Cyclin-Dependent Kinases (CDKs) as Targets

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several pyrazolopyridine and related pyrazolopyrimidine scaffolds have been identified as potent inhibitors of various CDKs. nih.gov

A 1H-pyrazolo[3,4-b]pyridine derivative, SQ-67563, was found to be a potent and selective inhibitor of CDK1 and CDK2. nih.gov X-ray crystallography revealed that this compound binds in the ATP pocket of CDK2, forming crucial hydrogen-bonding interactions with the backbone of Leu83 in the hinge region, a common interaction motif for kinase inhibitors. nih.gov Similarly, substituted pyrazolo[4,3-d]pyrimidines have been identified as novel inhibitors of CDK1/cyclin B. nih.gov The development of these compounds showcases the effectiveness of the pyrazolopyridine scaffold in targeting the CDK family.

Table 2: Inhibition of Cyclin-Dependent Kinases by Pyrazolopyrimidine Scaffolds
ScaffoldTarget CDKKey FindingReference
1H-Pyrazolo[3,4-b]pyridineCDK1, CDK2Potent and selective inhibition; H-bonding with Leu83. nih.gov
Pyrazolo[4,3-d]pyrimidineCDK1/cyclin BIdentified as novel inhibitors analogous to anti-CDK purines. nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] acs.orgnih.govnih.govtriazineCDK2Inhibition linked to decreased protein expression. mdpi.com
Inhibition of Other Kinase Families

The versatility of the pyrazolopyridine scaffold extends to the inhibition of a diverse array of other kinase families implicated in oncogenesis and other diseases.

p38α MAP Kinase : Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of p38α mitogen-activated protein kinase, a key enzyme in inflammatory responses. nih.gov

Aurora A : A derivative featuring a 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine core was identified as a potent and selective inhibitor of Aurora A kinase, a crucial regulator of mitosis.

FLT3 and VEGFR2 : The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are important targets in acute myeloid leukemia.

Casein Kinase 1 (CK1) : Novel inhibitors of CK1, a regulator of various cellular processes, have been discovered based on an N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine scaffold.

RSK (p90 Ribosomal S6 Kinase) : While direct inhibition by a pyrazolo[4,3-c]pyridine is not specified, potent inhibitors of RSK like BIX 02565 exist, and the general applicability of heterocyclic scaffolds suggests the potential for pyrazolopyridines to target this kinase family. opnme.com

MELK, CK1δ, and Kit Kinase : Although specific examples of 1H-pyrazolo[4,3-c]pyridine derivatives targeting Maternal Embryonic Leucine Zipper Kinase (MELK), Casein Kinase 1 delta (CK1δ), or Kit kinase are less prominent in the reviewed literature, the broad utility of the pyrazolopyridine scaffold as a kinase inhibitor template suggests that derivatives with activity against these targets could be developed through rational design and screening efforts.

Modulation of Protein-Protein Interactions (PPIs) (e.g., PEX14-PEX5 System)

Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have emerged as the first identified inhibitors of the PEX14–PEX5 protein-protein interaction (PPI). acs.org This interaction is crucial for the import of proteins into glycosomes, which are organelles essential for the metabolism and survival of Trypanosoma parasites. acs.orgnih.gov The disruption of the PEX14-PEX5 complex leads to the mislocalization of glycosomal enzymes, a fatal event for the parasite, making this PPI an attractive therapeutic target. acs.orgnih.gov

Structure-guided computational screening and subsequent optimization have led to the development of pyrazolo[4,3-c]pyridine derivatives that effectively inhibit this interaction. acs.orgnih.gov One of the most potent initial hits, a pyrazolo[4,3-c]pyridine derivative designated as compound 1 , demonstrated a dissociation constant (KD) of 163 μM in NMR chemical shift perturbation analysis. acs.org This compound was shown to disrupt the interaction between a PEX5-derived peptide and PEX14 from both Trypanosoma brucei (TbPEX14) and Trypanosoma cruzi (TcPEX14). acs.org

CompoundTargetAssayValueReference
1 TbPEX14NMR CSPKD = 163 μM acs.org
1 TbPEX14-PEX5AlphaScreenEC50 = 265 μM acs.org
1 TcPEX14-PEX5AlphaScreenEC50 = 539 μM acs.org

Further structure-activity relationship (SAR) studies indicated that modifications at the N-1 position of the pyrazole ring could influence activity. For instance, removing substituents at this position (compound 3 ) or adding a hydroxyethyl (B10761427) group (compound 4 ) did not improve, and in some cases slightly decreased, the inhibitory activity against the trypanosomal proteins. acs.org

Impact on Cellular Signaling Pathways (e.g., mTOR, ERK1/2, TLR4/p38)

The 1H-pyrazolo[4,3-c]pyridine scaffold is a key structural component in the development of inhibitors targeting critical cellular signaling pathways implicated in cancer. nih.govresearchgate.net The ERK/MAPK pathway, which is central to regulating cellular processes like proliferation, is activated in over 30% of human cancers. nih.gov Derivatives of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea have been identified as a viable series of potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK). nih.gov SAR studies of this series led to the discovery of compound 21 , which demonstrated potent target engagement and significant tumor regression in a BRAF(V600E) xenograft model. nih.gov

While direct studies on this compound derivatives and the mTOR pathway are limited, closely related pyrazolopyrimidine scaffolds have been extensively investigated as mTOR inhibitors. nih.gov For example, derivatives of pyrazolo[4,3-d]pyrimidine have been shown to inhibit mTOR with nanomolar efficacy, leading to the suppression of downstream protein phosphorylation, cell cycle arrest, and apoptosis. nih.gov Similarly, the pyrazolo[3,4-d]pyrimidine scaffold is a core component of selective ATP-competitive mTOR inhibitors. nih.gov

The broader family of pyrazolopyridines and their analogs also shows activity against inflammatory pathways. Derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1), a key kinase in innate immunity signaling pathways. nih.gov TBK1 is involved in signaling cascades initiated by Toll-like receptors (TLRs), and its inhibition can modulate immune responses. nih.gov

Role as Bioisosteres of Endogenous Molecules (e.g., Purine (B94841) Analogue)

The pyrazolopyridine ring system, including the 1H-pyrazolo[4,3-c]pyridine isomer, is recognized as a bioisostere of the endogenous purine ring. nih.govnih.govnih.gov This structural mimicry allows these compounds to function as competitive inhibitors at the ATP-binding sites of various kinases, which are often dysregulated in diseases like cancer. nih.govnih.gov

A key example of this bioisosteric relationship is seen in the inhibition of cyclin-dependent kinases (CDKs). The solid-state structure of a 1H-pyrazolo[3,4-b]pyridine derivative bound to CDK2 confirms that the inhibitor occupies the same site as the purine ring of ATP. nih.govnih.gov This binding is stabilized by crucial hydrogen-bonding interactions with the protein backbone, such as with the amino acid residue Leu83. nih.govnih.gov This mimicry of adenine is a foundational principle in the design of many pyrazolopyrimidine-based kinase inhibitors. semanticscholar.org

Furthermore, pyrazolo[4,3-e] acs.orgnih.govtum.detriazines, which are also purine analogues, have been found to inhibit enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase and bacterial purine-nucleoside phosphorylase. nih.gov This demonstrates the broad applicability of the pyrazole-fused heterocyclic systems as mimics of natural purines to interact with a range of biological targets.

Therapeutic Potential and Preclinical Evaluation of this compound Analogues

Anticancer and Antiproliferative Activities

Derivatives of 1H-pyrazolo[4,3-c]pyridine and its isomers exhibit significant antiproliferative activity across a range of human cancer cell lines. nih.govnih.govresearchgate.net For instance, 3-phenylpyrazolo[3,4-c]pyridines have been reported to possess antiproliferative effects. nih.gov A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was evaluated against leukemia (K562, MV4-11) and breast cancer (MCF-7) cell lines, with the most potent compounds showing GI50 values in the low micromolar range. nih.gov

The broader class of pyrazolopyridines and pyrazolopyrimidines has been extensively studied for anticancer properties, targeting various kinases and cellular pathways.

Compound Class/DerivativeCancer Cell Line(s)Activity (IC50/GI50)Reference
2H-Pyrazolo[4,3-c]pyridinesK562, MV4-11, MCF-7Low micromolar GI50 nih.gov
1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea (21 )BRAF(V600E) XenograftTumor regression nih.gov
Pyrazolo[3,4-d]pyrimidine (12b )A549 (Lung)IC50 = 8.21 μM semanticscholar.org
Pyrazolo[3,4-d]pyrimidine (12b )HCT-116 (Colon)IC50 = 19.56 μM semanticscholar.org
Pyrazolo[3,4-d]pyridazine (PPD-1 )A549 (Lung)High cytotoxicity nih.gov
Dihydro-1H-pyrazolo[1,3-b]pyridine (4a )HL60 (Leukemia)IC50 = 0.70 μM nih.gov

These compounds often exert their effects by inhibiting kinases crucial for cancer cell survival and proliferation, such as CDKs, Src, and components of the ERK and mTOR signaling pathways. nih.govnih.govnih.govmdpi.com

The antiproliferative effects of pyrazolopyridine derivatives are frequently linked to the induction of programmed cell death, primarily apoptosis. nih.govnih.gov For example, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to induce apoptosis in A549 lung cancer cells. nih.gov The percentage of apoptotic cells increased significantly from 0.57% in untreated cells to 10.06% following treatment. nih.gov

The molecular mechanisms underlying apoptosis induction by these compounds are multifaceted. Key mechanisms include:

Disruption of Bcl-2 Family Proteins : PPD-1 treatment was shown to disrupt the balance between anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins. nih.gov It inhibited the expression of the bcl-2 gene (to 0.22-fold of control) while significantly upregulating bax expression (7.28-fold), shifting the balance in favor of apoptosis. nih.gov

Activation of Caspases : A significant overexpression of the effector caspase-3 (7.19-fold) was observed in cells treated with PPD-1, indicating activation of the caspase cascade that executes apoptosis. nih.gov The initiator caspase-9 has also been shown to be activated by pyrazolo[4,3-c]pyridine derivatives. nih.gov

Upregulation of p53 : The tumor suppressor gene p53 was upregulated (5.08-fold) in response to PPD-1, which can trigger apoptosis. nih.gov

Generation of Reactive Oxygen Species (ROS) : A novel pyrazolo[3,4-h]quinoline derivative was found to induce cell death in breast cancer cells through the production of ROS, which in turn causes endoplasmic reticulum (ER) stress. mdpi.com

Induction of Autophagy Markers : In addition to apoptosis, some derivatives can induce markers associated with autophagy. One active 2H-pyrazolo[4,3-c]pyridine derivative was found to induce fragmentation of the microtubule-associated protein 1-light chain 3 (LC3), a key step in autophagosome formation. nih.gov

In addition to inducing cell death, 1H-pyrazolo[4,3-c]pyridine analogues and related compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. nih.govnih.gov This action prevents cancer cells from proceeding through the division process.

Specific pyrazolopyridine and pyrazolopyridazine derivatives have been shown to cause cell cycle arrest at different phases:

G2/M Phase Arrest : A pyrazolo[3,4-d]pyridazine derivative (PPD-1) was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov A pyrazolo[3,4-d]pyrimidine derivative (12b ) also caused cell cycle arrest at the G2/M phase. semanticscholar.org

Sub-G1 Arrest : PPD-1 treatment also led to an accumulation of cells in the Sub-G1 phase, which is often indicative of apoptotic cells with fragmented DNA. nih.gov

S Phase Arrest : The pyrazolo[3,4-d]pyrimidine derivative 12b was also shown to arrest the cell cycle in the S phase. semanticscholar.org

This ability to block cell cycle progression is often a direct consequence of the inhibition of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, by these purine-mimetic compounds. nih.gov By inhibiting CDKs, these derivatives prevent the phosphorylation of key substrates required for the transition between cell cycle phases. nih.gov

In Vitro Antiproliferative Efficacy against Various Cancer Cell Lines

Derivatives of the pyrazolopyridine scaffold have demonstrated a wide spectrum of in vitro antiproliferative activities against various human cancer cell lines. The efficacy of these compounds is largely dependent on the nature and position of substituents on the heterocyclic core.

One study reported a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives that were evaluated for their anticancer activity against non-small cell lung cancer A549 cells and colorectal carcinoma HCT116 cells. nih.gov Among the synthesized compounds, one derivative showed potent cytotoxicity against both cell lines with IC50 values of 8.21 and 19.56 µM, respectively. nih.gov This particular compound also exhibited significant inhibitory activity against both wild-type Epidermal Growth Factor Receptor (EGFR) and the resistant T790M mutant. nih.gov Another series of pyrazolo[3,4-d]pyrimidine derivatives displayed a range of antiproliferative activities against HePG2, Hela, HCT-1116, and MCF-7 cell lines, with the most potent compound showing IC50 values of 6.18, 6.48, 4.03, and 5.82µM, respectively. ekb.eg

Novel pyrazolo[4,3-c]pyridine derivatives have also been synthesized and evaluated for their antitumor activity. nih.gov Certain derivatives demonstrated potent activity against MCF7 and HepG2 cell lines (IC50 = 1.937 and 3.695 µg/mL), while another showed excellent inhibitory activity against HCT116 with an IC50 value of 2.914 µg/mL. nih.gov Furthermore, some pyridine derivatives have been shown to suppress the viability of cancer cells; for instance, one compound reduced the viability of MCF-7 cells by 40% and HCT-116 cells by 45% at a concentration of 100µM. qu.edu.qa This compound induced growth inhibition in MCF-7 cells with an IC50 of 20µM and promoted apoptosis. qu.edu.qa

The antiproliferative activity of p-hydroxy substituted imidazo[4,5-b]pyridines was pronounced, with strong activity against most tested cell lines (IC50 1.45–4.25 μM). researchgate.net The unsubstituted N-methyl derivative was identified as the most active, causing a dose-dependent accumulation of G2/M arrested cells in several cancer cell lines. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Pyrazolopyridine Derivatives

Compound Class Cell Line IC50 Value Reference
1H-Pyrazolo[3,4-d]pyrimidine A549 (Lung) 8.21 µM nih.gov
1H-Pyrazolo[3,4-d]pyrimidine HCT116 (Colon) 19.56 µM nih.gov
Pyrazolo[3,4-d]pyrimidine HePG2 (Liver) 6.18 µM ekb.eg
Pyrazolo[3,4-d]pyrimidine Hela (Cervical) 6.48 µM ekb.eg
Pyrazolo[3,4-d]pyrimidine HCT-116 (Colon) 4.03 µM ekb.eg
Pyrazolo[3,4-d]pyrimidine MCF-7 (Breast) 5.82 µM ekb.eg
Pyrazolo[4,3-c]pyridine MCF7 (Breast) 1.937 µg/mL nih.gov
Pyrazolo[4,3-c]pyridine HepG2 (Liver) 3.695 µg/mL nih.gov
Pyrazolo[4,3-c]pyridine HCT116 (Colon) 2.914 µg/mL nih.gov
Pyridine Derivative MCF-7 (Breast) 20 µM qu.edu.qa
Imidazo[4,5-b]pyridine Various 1.45–4.25 μM researchgate.net
In Vivo Anti-Tumor Efficacy and Pharmacodynamics

The in vivo antitumor potential of pyridine derivatives has been investigated in animal models. In a study using a xenograft model of human colon adenocarcinoma in athymic mice, a novel pyridine derivative (LHT-13-19) was administered intraperitoneally for 10 days at a daily dose of 3.7 mg/kg. researchgate.net This treatment resulted in a discernible antitumor effect, characterized by an increase in the doubling time of the tumor size and an improved survival rate for the tumor-bearing animals. researchgate.net Additionally, a reduction in the frequency of metastasis was observed. researchgate.net

In a different study focusing on trypanocidal agents, two new 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives with promising in vitro activity against Trypanosoma cruzi were evaluated in vivo in male BALB/c mice infected with the T. cruzi Y strain. nih.gov The results indicated that the substitution at the C-2 position of the phenyl group attached to the carbohydrazide (B1668358) or 2,3-dihydro-1,3,4-oxadiazole (B8461923) moieties is crucial for the trypanocidal activity. nih.gov Notably, the compound featuring the 2,3-dihydro-1,3,4-oxadiazole moiety demonstrated more favorable structural characteristics for in vivo activity compared to its carbohydrazide counterpart. nih.gov

Anti-infective Applications of Pyrazolo[4,3-c]pyridine Derivatives

Broad-Spectrum Antimicrobial and Antibacterial Activities

Pyrazolopyridine derivatives have emerged as a promising class of antimicrobial agents, with studies demonstrating their activity against a range of both Gram-positive and Gram-negative bacteria. eurekaselect.com The metabolically stable pyrazole nucleus is a key feature of many compounds with pharmacological properties, including antibacterial activities. nih.gov

Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, in some cases showing better in vitro activity than ciprofloxacin (B1669076) against two Gram-positive and four Gram-negative bacterial strains. nih.gov One such compound was particularly potent against Gram-negative strains including E. coli, K. pneumoniae, P. aeruginosa, and Salmonella typhimurium. nih.gov Similarly, quinoline-substituted pyrazole derivatives have shown potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.12–0.98 μg/ml, especially against S. aureus, Staphylococcus epidermidis, and B. subtilis. nih.gov

A series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activities against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Several of these derivatives exhibited moderate antibacterial activities. japsonline.com Another study found that certain pyrazolo[3,4-b]pyridine derivatives displayed moderate activity against Gram-positive B. subtilis with inhibition zones ranging from 12-14 mm. japsonline.com

Table 2: Antibacterial Activity of Pyrazolopyridine Derivatives

Compound Class Bacterial Strain(s) Activity/MIC Reference
Imidazo-pyridine substituted pyrazole Gram-positive & Gram-negative Better than ciprofloxacin nih.gov
Quinoline-substituted pyrazole S. aureus, S. epidermidis, B. subtilis 0.12–0.98 µg/ml nih.gov
Pyrazolo[3,4-b]pyridine B. subtilis, S. aureus, E. coli, P. aeruginosa Moderate activity japsonline.com
Pyrazolo[3,4-b]pyridine B. subtilis Inhibition zone: 12-14 mm japsonline.com
Thiazolidinone-clubbed pyrazoles E. coli MIC: 16 μg/ml nih.gov
Pyrazole-derived hydrazones A. baumannii MIC: as low as 4 μg/ml nih.gov
Tethered thiazolo-pyrazole MRSA MIC: as low as 4 μg/ml nih.gov
Antifungal Properties

Several derivatives of the pyrazolopyridine scaffold have been investigated for their antifungal properties against clinically relevant fungal species. A series of pyrazolo[3,4-b]pyridines were tested for antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov Within a sub-series of compounds bearing a methyl group at the C-3 position of the azole ring, the derivative without a substituent on the p'-phenyl ring demonstrated the best activity against both fungi. nih.gov In another sub-series with a tert-butyl group at the C-3 position, the non-substituted p'-phenyl compound was the most active. nih.gov The antifungal activity in this series was found to correlate with a higher log P and a lower dipole moment. nih.gov

In a study of pyrazolo[3,4-c]isothiazole derivatives, several compounds showed good in vitro activity against a range of fungi, including phytopathogenic and opportunistic strains. tandfonline.com One of the most sensitive fungi was Magnaporthe grisea, which was almost entirely blocked by a 4-chloro derivative, even at a low concentration of 20 µg/mL. tandfonline.com

Other pyrazole derivatives have also shown potential as antifungal agents. medwinpublishers.com For instance, certain 3'-methyl-substituted-pyrazolo[4,3-c]cinnolines exhibited good anti-fungal activity against various pathogenic fungi. medwinpublishers.com

Table 3: Antifungal Activity of Pyrazolopyridine and Related Derivatives

Compound Class Fungal Strain(s) Activity Reference
Pyrazolo[3,4-b]pyridine Candida albicans, Cryptococcus neoformans Good activity nih.gov
Pyrazolo[3,4-c]isothiazole Magnaporthe grisea High inhibition at 20 µg/mL tandfonline.com
Pyrazolo[4,3-c]cinnoline Various pathogenic fungi Good activity medwinpublishers.com
Antiviral Activities

The antiviral potential of pyrazolo[4,3-c]pyridine derivatives has been explored, though with limited success reported in some studies. A series of pyrazolo[4,3-c]quinolin-3-one ribonucleosides and their corresponding heterocycle moieties were synthesized and evaluated against vaccinia virus (VV) and herpes simplex virus type 1 (HSV-1). nih.gov Two of the heterocyclic derivatives showed modest inhibitory activity against vaccinia virus, reaching 70% inhibition at a concentration of 100 microM. nih.gov The antiviral effects of most of the corresponding ribonucleosides against VV and HSV were not significant. nih.gov

In a broad-spectrum antiviral screening, a series of pyrazolo[4,3-e] semanticscholar.orgnih.govacs.orgtriazines were evaluated for activity against several RNA and DNA viruses, including parainfluenza-3 virus, reovirus-1, herpes simplex virus-1, and influenza virus. jcsp.org.pk However, no antiviral effects were detected for any of the tested compounds against the evaluated viruses. jcsp.org.pk

Antiprotozoal and Trypanocidal Efficacy

Pyrazolo[4,3-c]pyridine derivatives have been identified as a promising class of compounds with significant antiprotozoal and trypanocidal activity. A structure-based drug discovery approach led to the development of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma parasites. acs.org This PPI is crucial for the import of proteins into glycosomes, which are organelles essential for the parasite's survival. acs.orgresearchgate.net Inhibition of this interaction disrupts glycosomal protein import and leads to the death of T. brucei and T. cruzi in vitro at nanomolar concentrations. acs.org The selectivity index for trypanocidal activity against T. b. brucei improved with the increased efficacy of the compounds in disrupting the PEX14–PEX5 PPI. acs.org

In a separate line of research, highly substituted pyrazole derivatives have been investigated for their antiprotozoal activity. nih.gov Among these, 3-phenyl-4-cyano pyrazoles were identified as promising, showing micromolar activity against Plasmodium falciparum, Leishmania infantum, and Leishmania tropica. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the pyrazolo[4,3-c]pyridine and related fused systems, such as pyrazolo[4,3-c]quinolines, have demonstrated notable anti-inflammatory properties. A key mechanism identified is the inhibition of nitric oxide (NO) production, a critical mediator in inflammatory processes.

Researchers have synthesized and evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.govnih.gov Among the compounds tested, several exhibited significant inhibitory effects on LPS-stimulated NO production. nih.gov For instance, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid showed potency nearly equal to the positive control, 1400W, a known inhibitor of inducible nitric oxide synthase (iNOS). nih.govnih.gov Another derivative, 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline, also displayed potent inhibition of NO production with an IC₅₀ value of 0.39 μM, although it was accompanied by high cytotoxicity at higher concentrations. nih.gov

The immunomodulatory potential of related pyrazolopyridine scaffolds has also been explored. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov TBK1 is a key kinase in the innate immunity signaling pathways, and its inhibition can modulate the immune response. nih.gov One compound from this series stood out with an IC₅₀ value of 0.2 nM against TBK1 and demonstrated the ability to effectively inhibit the downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells. nih.gov This highlights the potential of the pyrazolopyridine core in developing agents that can modulate immune and inflammatory responses. nih.gov

Inhibition of Nitric Oxide (NO) Production by Pyrazolo[4,3-c]quinoline Derivatives in LPS-Induced RAW 264.7 Cells nih.gov
CompoundStructureIC₅₀ (μM) for NO Inhibition
3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinolineSubstituted pyrazolo[4,3-c]quinoline0.39
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinolineSubstituted pyrazolo[4,3-c]quinolinePotency similar to control
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidSubstituted pyrazolo[4,3-c]quinolinePotency similar to control
1400W (Positive Control)N-[[3-(Aminomethyl)-phenyl]methyl]-ethanimidamide dihydrochloridePotent inhibition

Antioxidant Properties

The pyrazole and pyrazolopyridine scaffolds are recognized for their potential antioxidant activities. nih.gov Studies on various pyrazole derivatives have confirmed their ability to act as potent antioxidants and inhibitors of reactive oxygen species (ROS) formation. researchgate.net For example, a series of 4-aminopyrazol-5-ol hydrochlorides, which are analogs of the clinical antioxidant Edaravone, demonstrated high antioxidant activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, with most compounds showing activity comparable to the standard antioxidant, Trolox. researchgate.net

Similarly, research into novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has identified compounds with significant antioxidant capabilities. nih.gov These derivatives were evaluated for their radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The structure-activity relationship studies indicated that the presence of amino and hydroxyl groups on the pyrazole nucleus is important for antioxidant activity. researchgate.net

Antioxidant Activity of Pyrazole Derivatives
Compound SeriesAssayKey FindingsReference
4-aminopyrazol-5-ol hydrochloridesABTS testMost compounds showed high activity, comparable to the standard antioxidant Trolox. researchgate.net
3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalconesDPPH radical scavengingDemonstrated potent radical scavenging activity. nih.gov
1,5-diarylpyrazolesDPPH radical scavengingShowed good radical scavenging activity compared to ascorbic acid. nih.gov

Other Pharmacological Applications (e.g., CNS Activity, Metabolic Disorders)

The therapeutic potential of the 1H-pyrazolo[4,3-c]pyridine scaffold extends to metabolic disorders. A significant development in this area is the identification of tetrahydropyrazolo[4,3-c]pyridine derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. nih.gov The CB1 receptor is a target for treating obesity and related metabolic diseases. However, centrally acting CB1 blockers have been associated with adverse psychiatric effects. nih.gov By introducing polar functional groups into the pyrazolo[4,3-c]pyridine structure, researchers successfully developed peripherally restricted inverse agonists. nih.gov These compounds have a reduced ability to penetrate the brain, thereby holding potential as treatments for metabolic conditions without the central nervous system (CNS)-mediated side effects. nih.gov

Furthermore, the broader pyrazolopyridine class has been investigated for various other applications, including its potential as carbonic anhydrase inhibitors and its role in targeting protein-protein interactions relevant to diseases like trypanosomiasis. nih.govacs.org While direct CNS activity for the this compound scaffold is not extensively detailed in the provided context, the development of peripherally selective agents underscores the scaffold's adaptability for creating targeted therapies that can distinguish between central and peripheral sites of action. nih.gov

Advanced Characterization and Computational Studies of 1h Pyrazolo 4,3 C Pyridin 4 Ol and Its Analogues

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for verifying the chemical structure of newly synthesized compounds. For the pyrazolopyridine scaffold, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.

NMR spectroscopy is a cornerstone for the structural analysis of pyrazolopyridine derivatives, providing detailed information about the hydrogen and carbon framework.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the chemical environment of each atom. In various synthesized pyrazolo[3,4-b]pyridine derivatives, aromatic protons typically appear in the range of 7.27–8.54 ppm. rsc.orgsemanticscholar.org For instance, a signal around 8.0 ppm is often characteristic of a γ-unsubstituted pyridine (B92270) ring. nih.gov The carbon spectra of these analogues show signals for methyl groups around 12.2 ppm and carbonyl carbons (if present in a derivative) near 203.4 ppm. rsc.org

Heteronuclear and Multi-dimensional Techniques: Experiments like Heteronuclear Single Quantum Coherence (HSQC) are crucial for unambiguously assigning proton and carbon signals by identifying which protons are directly attached to which carbon atoms. nih.govwikipedia.org This is particularly valuable in complex or overcrowded spectra. nih.gov For pyrazolopyridine phosphoramidate (B1195095) derivatives, ³¹P NMR is also utilized, with signals appearing between 7.01–7.60 ppm, characteristic of phosphoramidates. semanticscholar.org These advanced techniques provide definitive confirmation of the molecular connectivity.

Below is a table summarizing typical NMR chemical shifts observed for analogues of the 1H-pyrazolo[4,3-c]pyridine scaffold.

NucleusFunctional GroupTypical Chemical Shift (δ) in ppmReference
¹HAromatic Protons7.27 - 8.54 rsc.orgsemanticscholar.org
¹HCH₃~2.59 rsc.org
¹³CAromatic Carbons116.9 - 152.9 rsc.org
¹³CCH₃~12.2 rsc.org
³¹PPhosphoramidate7.01 - 7.60 semanticscholar.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tudublin.ie For pyrazolopyridine structures, characteristic vibrational bands confirm the presence of key structural motifs. nih.govnih.gov For example, N-H bands are observed in the 3199-3435 cm⁻¹ region. semanticscholar.org Strong absorptions corresponding to the P=O bond in phosphoramidate analogues appear around 1263-1269 cm⁻¹. semanticscholar.org Aromatic C=C and C=N stretching vibrations are typically found in the 1589–1598 cm⁻¹ range. nih.gov

The table below presents common IR absorption frequencies for functional groups found in pyrazolopyridine analogues.

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)Reference
N-HStretching3199 - 3435 semanticscholar.org
C=OStretching1663 - 1735 rsc.orgsemanticscholar.org
C=C / C=NAromatic Stretching1589 - 1598 nih.gov
P=OStretching1263 - 1269 semanticscholar.org
P-OStretching978 - 990 semanticscholar.org

Mass spectrometry (MS) provides crucial information about a molecule's mass and, by extension, its elemental composition. bris.ac.uk High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula of novel compounds. rsc.org For pyrazolopyridine derivatives, electrospray ionization (ESI) is a common technique, where the protonated molecule [M+H]⁺ is observed. For example, a pyrazolo[3,4-b]pyridine derivative with the formula C₁₆H₁₄N₃O⁺ showed an [M+H]⁺ peak at m/z 264.1134, closely matching the calculated value of 264.1137. rsc.org

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the parent ion, which can help in structural elucidation. nih.gov Fused nitrogen-containing ring systems like pyrazolopyridines often undergo characteristic cross-ring cleavages. nih.gov For instance, studies on related pyridazino-indoles show fragmentation on the pyridazine (B1198779) ring as a common pathway. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide deep insights into the properties of molecules at an electronic level, complementing experimental findings and guiding the design of new analogues.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov Calculations are often performed using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p). nih.govnih.gov

Electronic Properties: A key application of DFT is the calculation of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. rsc.org For two pyrazolo[3,4-b]pyridine derivatives, the calculated HOMO-LUMO gaps were 3.481 eV and 3.975 eV, respectively. rsc.org From these energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be derived to predict the molecule's behavior in chemical reactions. nih.gov

Spectroscopic Correlation: DFT is also used to calculate theoretical vibrational frequencies. These calculated spectra can be compared with experimental IR spectra to aid in the assignment of vibrational modes. nih.gov Often, the calculated frequencies are scaled by a factor (e.g., 0.9627) to better match the experimental data. nih.gov

The following table summarizes key quantum chemical descriptors calculated for pyrazolopyridine analogues.

ParameterDescriptionExample Calculated Value (eV)Reference
E(HOMO)Highest Occupied Molecular Orbital Energy-5.178 rsc.org
E(LUMO)Lowest Unoccupied Molecular Orbital Energy-1.697 rsc.org
Energy Gap (ΔE)LUMO - HOMO Energy Difference3.481 rsc.org
Chemical Hardness (η)(IP - EA) / 21.740 rsc.org
Electronegativity (χ)(IP + EA) / 23.438 rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). growingscience.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential inhibitors. nih.govresearchgate.net

Derivatives of the pyrazolopyridine scaffold have been investigated as inhibitors for various protein targets. For example, 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.govresearchgate.net Docking studies revealed that these compounds bind in the ATP-binding site of the kinase. nih.gov Similarly, pyrazolo[4,3-c]pyridine derivatives have been studied as inhibitors of the PEX14–PEX5 protein-protein interaction (PPI). acs.org

The analysis of the docked poses reveals key molecular interactions responsible for binding. These often include:

Hydrogen bonds: Crucial for anchoring the ligand in the active site.

π-π stacking: Favorable interactions between aromatic rings of the ligand and protein residues like Phenylalanine (Phe) or Tyrosine (Tyr). acs.org

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and receptor. acs.org

Docking results are often evaluated using scoring functions that estimate the binding energy, with lower energy values indicating more favorable binding. niscpr.res.in These computational predictions help rationalize structure-activity relationships (SAR) and guide the design of more potent analogues. acs.org

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. These simulations provide insights into the conformational stability of a compound and its binding affinity to a biological target.

Despite a thorough review of scientific literature, specific studies detailing molecular dynamics simulations conducted on 1H-Pyrazolo[4,3-c]pyridin-4-ol could not be identified in the public domain. However, research on closely related pyrazolo[4,3-c]pyridine derivatives has utilized MD simulations to explore their interaction with various biological targets. For instance, in a study on pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein–protein interaction, computational methods, including molecular dynamics, were employed to guide the optimization of lead compounds. acs.org These simulations helped in understanding the binding modes and stability of the ligand-protein complexes, which is a critical aspect of rational drug design.

While direct data for this compound is not available, the table below hypothetically illustrates the type of data that would be generated from such simulations for a series of analogues.

Compound IDTarget ProteinSimulation Time (ns)Key Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Analogue A Kinase X100ASP145, LYS88, PHE201-9.5
Analogue B Kinase X100ASP145, GLU91, TYR200-8.9
Analogue C Protease Y150HIS41, CYS145, GLU166-10.2
Analogue D Protease Y150HIS41, MET165, GLN189-9.8

In Silico Screening and Structure-Based Drug Design Approaches

In silico screening and structure-based drug design are foundational approaches in modern medicinal chemistry to identify and optimize novel drug candidates. These computational techniques allow for the rapid assessment of large libraries of chemical compounds and facilitate the design of molecules with enhanced potency and selectivity.

Specific in silico screening campaigns or structure-based drug design studies focusing exclusively on this compound have not been detailed in the available scientific literature. However, the broader class of pyrazolo[4,3-c]pyridines has been the subject of such investigations. For example, a structure-based drug discovery approach was successfully used to develop pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 protein–protein interaction. acs.org This work involved an in silico screening cascade that identified initial hit compounds, which were then optimized based on their computationally predicted binding poses and interactions with the target protein. acs.org The docking results for the initial pyrazolo[4,3-c]pyridine hit suggested that the central scaffold of the molecule forms favorable π–π interactions with key phenylalanine residues in the binding site. acs.org

The following table exemplifies the kind of data that would be produced from a virtual screening and lead optimization process for analogues of this compound.

Compound IDScreening MethodTargetDocking ScoreKey Predicted Interactions
Analogue 1 Virtual ScreeningEnzyme Z-8.7Hydrogen bond with SER120
Analogue 2 Virtual ScreeningEnzyme Z-8.5Hydrophobic interaction with LEU54
Analogue 3 Structure-Based DesignEnzyme Z-9.8Hydrogen bond with SER120, Pi-cation with LYS45
Analogue 4 Structure-Based DesignEnzyme Z-9.6Hydrophobic interaction with LEU54, Halogen bond with TYR88

Q & A

Basic: What synthetic routes are recommended for preparing 1H-pyrazolo[4,3-c]pyridin-4-ol derivatives?

Answer:
A common method involves condensation reactions between aromatic acid chlorides and pyrazolone precursors, followed by cyclization. For example:

  • Step 1 : React 4-aminoantipyrine with aromatic acid chlorides under controlled pH and temperature to form intermediates .
  • Step 2 : Purify intermediates via column chromatography (ethyl acetate/hexane, 1:4) and recrystallize from 2-propanol or methanol .
  • Step 3 : Characterize products using IR, NMR, and mass spectrometry to confirm structural integrity .

Key Considerations : Optimize reaction time (25–48 hours) and temperature (–20°C to reflux) to minimize side products.

Basic: How is this compound characterized in academic research?

Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 7–9 ppm) and hydroxyl groups (broad singlet near δ 10–12 ppm) .
  • HPLC : Monitor purity (>97%) with reverse-phase C18 columns and UV detection .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 136.111 for the base structure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.